Product packaging for Nonanedioic acid, diisooctyl ester(Cat. No.:CAS No. 26544-17-2)

Nonanedioic acid, diisooctyl ester

Cat. No.: B167169
CAS No.: 26544-17-2
M. Wt: 412.6 g/mol
InChI Key: CYNJQGPDCDNZBL-UHFFFAOYSA-N
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Description

Contextual Significance of Diesters in Contemporary Chemical Science

Diesters are a class of organic compounds characterized by the presence of two ester functional groups. tiktok.com They are synthesized through a condensation reaction, typically between a dicarboxylic acid and an alcohol. tiktok.com This molecular structure imparts a unique combination of properties that makes them highly valuable across a wide spectrum of industrial applications.

One of the most prominent roles of diesters is as plasticizers, particularly for polymers like polyvinyl chloride (PVC). researchgate.nethallstarindustrial.com A plasticizer is a substance added to a material to increase its flexibility, workability, and distensibility. hallstarindustrial.com The polarity of diesters allows them to interact effectively with polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature of the material. hallstarindustrial.comlube-media.com This results in a more pliable and durable end product.

The versatility of diesters also extends to their use as solvents, coalescing agents, and intermediates in the synthesis of other complex molecules. ijraset.combritannica.com Their wide range of applications, from industrial polymers and lubricants to consumer goods like perfumes and cosmetics, underscores their fundamental importance in modern chemical science. hashnode.devquora.comscienceabc.com

Research Trajectories for Bio-based and Low-Migration Plasticizers

In recent years, there has been a significant research thrust towards the development of bio-based and low-migration plasticizers. This shift is driven by a combination of regulatory pressures, environmental concerns, and a growing consumer demand for sustainable products. Traditional plasticizers, such as certain phthalate (B1215562) esters, have come under scrutiny, prompting a search for safer and more environmentally benign alternatives.

The focus on bio-based plasticizers involves utilizing renewable resources as feedstocks. Research is actively exploring the use of vegetable oils, epoxidized fatty acid esters, and derivatives of dicarboxylic acids obtained from biomass. researchgate.net For instance, epoxidized linseed oil has been investigated as a plasticizer for PVC that also acts as a heat stabilizer. researchgate.net The goal is to create plasticizers that are not only derived from sustainable sources but also offer comparable or superior performance to their petroleum-based counterparts. A key advantage of many bio-based esters is their enhanced biodegradability and lower toxicity. teknorapex.com

Simultaneously, the issue of plasticizer migration is a major area of research. Migration refers to the process by which plasticizer molecules move from the polymer matrix to the surface of the material and potentially into the surrounding environment. This can lead to a loss of flexibility in the plastic and potential contamination of materials in contact with it. Research in this area is focused on several strategies:

Increasing Molecular Weight: Developing polymeric plasticizers or those with higher molecular weights, which are less mobile within the polymer matrix.

Improving Compatibility: Enhancing the compatibility between the plasticizer and the polymer to create a more stable mixture.

Reactive Plasticizers: Designing plasticizers that can chemically bond with the polymer network, effectively locking them in place.

These research trajectories are paving the way for a new generation of plasticizers that are safer, more stable, and have a reduced environmental footprint, aligning with the principles of green chemistry.

Scholarly Focus on Nonanedioic Acid, Diisooctyl Ester as a Multifunctional Compound

This compound (diisooctyl azelate) stands out in scholarly research due to its exceptional properties as a multifunctional compound, primarily serving as a high-performance plasticizer and a synthetic lubricant base stock. It is a diester synthesized from azelaic acid (a nine-carbon dicarboxylic acid) and isooctyl alcohol. This specific combination of a linear dicarboxylic acid and a branched-chain alcohol results in a molecule with a unique balance of properties. hallstarindustrial.com

As a plasticizer, diisooctyl azelate is particularly valued for its excellent low-temperature performance. It imparts superior flexibility to polymers at cold temperatures, a critical requirement for applications in automotive, aerospace, and wire and cable insulation. Its low volatility and good resistance to extraction by oils and fuels further enhance its utility in demanding environments.

In the field of lubrication, diisooctyl azelate is recognized as a premium synthetic base fluid. Its key attributes include:

Excellent Thermal and Oxidative Stability: It can withstand high operating temperatures without significant degradation. teknorapex.com

Low-Temperature Fluidity: It maintains its flow characteristics at very low temperatures, which is crucial for aviation and refrigeration lubricants.

Good Lubricity: The polar nature of the ester ensures strong film formation on metal surfaces. lube-media.com

Solvency: It effectively dissolves additives and helps maintain system cleanliness. lube-media.com

The multifunctionality of diisooctyl azelate makes it a subject of continuous research, as scientists aim to further understand and optimize its performance in various formulations. Its role as a high-performance, low-temperature plasticizer and a reliable synthetic lubricant base stock solidifies its position as a compound of significant interest in advanced chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H48O4 B167169 Nonanedioic acid, diisooctyl ester CAS No. 26544-17-2

Properties

IUPAC Name

bis(6-methylheptyl) nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H48O4/c1-22(2)16-10-8-14-20-28-24(26)18-12-6-5-7-13-19-25(27)29-21-15-9-11-17-23(3)4/h22-23H,5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNJQGPDCDNZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067221
Record name Diisooctyl azelate
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Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

106-03-6, 26544-17-2
Record name 1,9-Bis(6-methylheptyl) nonanedioate
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Record name Bis(6-methylheptyl) azelate
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Record name Nonanedioic acid, 1,9-diisooctyl ester
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Record name Nonanedioic acid, 1,9-diisooctyl ester
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Synthetic Methodologies and Reaction Dynamics of Nonanedioic Acid, Diisooctyl Ester

Conventional Esterification Routes

The most common method for synthesizing diisooctyl azelate is through the direct esterification of nonanedioic acid (azelaic acid) with isooctyl alcohol. masterorganicchemistry.comresearchgate.net This process is a type of condensation reaction where a carboxylic acid and an alcohol react to form an ester and water.

Direct Synthesis from Nonanedioic Acid and Diisooctyl Alcohol

The direct synthesis involves reacting nonanedioic acid with two equivalents of isooctyl alcohol. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the formation of the di-ester. google.com The removal of water, a byproduct, is crucial for achieving high yields. masterorganicchemistry.com This can be accomplished through methods such as azeotropic distillation or carrying out the reaction under reduced pressure. google.com

Catalytic Systems in Esterification Reactions

To enhance the reaction rate, various catalysts are employed. Strong mineral acids like sulfuric acid and hydrochloric acid are common homogeneous catalysts in this process. google.comache.org.rs These catalysts protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com While effective, these catalysts can be corrosive and difficult to separate from the final product. ache.org.rs

Solid acid catalysts, a form of heterogeneous catalysis, offer an alternative with advantages in separation and reusability. rsc.org Examples include ion-exchange resins and zeolites. These materials provide acidic sites on their surface that can catalyze the esterification reaction without dissolving in the reaction medium, simplifying the purification process. rsc.orgethz.ch

Optimization of Reaction Parameters for Yield and Purity

Several factors influence the yield and purity of the final product. The molar ratio of alcohol to acid is a key parameter; using an excess of the alcohol can shift the reaction equilibrium to favor ester formation. ache.org.rs Temperature also plays a critical role, with higher temperatures generally leading to faster reaction rates. ache.org.rs However, excessively high temperatures can lead to side reactions and degradation of the product. Reaction time is another important variable that needs to be optimized to ensure complete conversion without unnecessary energy expenditure. researchgate.net

Table 1: Factors Affecting Esterification Yield and Purity

ParameterEffect on Yield and PurityOptimization Strategy
Molar Ratio (Alcohol:Acid) An excess of alcohol shifts the equilibrium towards the product side, increasing the yield. ache.org.rsTypically, a molar ratio greater than the stoichiometric requirement is used.
Temperature Higher temperatures increase the reaction rate but can also lead to side reactions and decomposition. ache.org.rsThe optimal temperature is a balance between reaction rate and product stability.
Catalyst Concentration Increasing the catalyst concentration generally increases the reaction rate up to a certain point.The amount of catalyst is optimized to achieve a desirable rate without causing excessive side reactions or purification challenges.
Water Removal Continuous removal of water drives the reaction to completion, maximizing the yield. masterorganicchemistry.comTechniques like azeotropic distillation or reaction under vacuum are employed. google.com
Reaction Time Sufficient reaction time is necessary to achieve high conversion. researchgate.netThe reaction is monitored until the concentration of the limiting reactant reaches a minimum.

Transesterification Processes and Analogous Compounds

Transesterification is an alternative route for the synthesis of diisooctyl azelate. This process involves the reaction of an ester with an alcohol to form a new ester. masterorganicchemistry.com For instance, a simple alkyl ester of nonanedioic acid, such as dimethyl azelate, can be reacted with isooctyl alcohol to produce diisooctyl azelate and methanol. csic.es

Mechanistic Studies of Alcohol-Ester Exchange Reactions

The mechanism of transesterification can be either acid-catalyzed or base-catalyzed. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the starting ester is protonated, increasing its electrophilicity. The incoming alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of the original alcohol group lead to the formation of the new ester. youtube.com

Base-Catalyzed Mechanism: Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. youtube.com This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the original alkoxide group regenerates the carbonyl and yields the new ester. youtube.com

Heterogeneous and Homogeneous Catalysis in Transesterification

Similar to direct esterification, both homogeneous and heterogeneous catalysts can be utilized for transesterification.

Homogeneous Catalysis: Common homogeneous catalysts include strong acids like sulfuric acid and bases such as sodium methoxide. ethz.chcsic.es These catalysts are highly active and selective but present challenges in terms of separation and potential for causing side reactions like saponification in base-catalyzed processes. rsc.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Same phase as reactants. ethz.chDifferent phase from reactants. ethz.ch
Activity/Selectivity Generally high activity and selectivity. rsc.orgCan have lower activity and selectivity. rsc.org
Catalyst Separation Often difficult and costly. ethz.chRelatively simple and straightforward. ethz.ch
Reusability Typically not reusable. rsc.orgOften reusable. rsc.org
Reaction Conditions Often milder conditions. ethz.chMay require higher temperatures and pressures. ethz.ch

Innovative and Sustainable Synthesis Approaches

The production of nonanedioic acid, diisooctyl ester, traditionally relies on the esterification of nonanedioic acid with isooctanol, often employing mineral acids as catalysts. chembk.com However, a growing emphasis on green chemistry has spurred research into more sustainable and efficient synthetic strategies.

Application of Ionic Liquid Catalysts for Enhanced Selectivity

Ionic liquids (ILs) have emerged as promising catalysts in esterification reactions due to their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity. In the context of producing diesters like diisooctyl nonanedioate (B1229846), ILs can function as dual catalyst-solvents, potentially increasing reaction rates and selectivity. mdpi.com For instance, sulfonic acid-functionalized ionic liquids (SAILs) have demonstrated high catalytic activity in the esterification of fatty acids. youtube.com The lipophilicity of the IL can be tailored to improve its solubility in the reaction mixture, thereby enhancing catalytic efficiency. youtube.com

The use of immobilized ionic liquid catalysts, where the IL is anchored to a solid support like silica (B1680970), offers the additional advantages of easy separation from the reaction products and catalyst recyclability. chembk.com This approach aligns with the principles of green chemistry by minimizing waste and improving process economy. While direct studies on diisooctyl nonanedioate are limited, research on similar long-chain esters suggests that imidazolium-based ionic liquids with basic anions can effectively catalyze esterification under mild conditions. mdpi.com

Table 1: Potential Advantages of Ionic Liquid Catalysts in Diester Synthesis

FeatureDescriptionPotential Benefit for Diisooctyl Nonanedioate Synthesis
Tunable Acidity The acidic strength of the ionic liquid can be modified.Optimization of catalytic activity for the specific esterification reaction.
Low Volatility Ionic liquids have negligible vapor pressure.Reduced solvent loss and improved process safety.
High Thermal Stability They can withstand high reaction temperatures.Allows for a wider operational window to optimize reaction rates.
Recyclability Immobilized ionic liquids can be recovered and reused.Lower catalyst cost and reduced environmental impact. youtube.com

Polymerization Techniques for Copolyester Plasticizer Derivatives

Nonanedioic acid is a key building block for producing polyester (B1180765) and polyamide plasticizers. mdpi.com Copolyester plasticizers derived from nonanedioic acid have been synthesized and show excellent plasticizing effects, offering a potential replacement for traditional phthalate (B1215562) plasticizers. lookchem.comachemtek.com A common method for their synthesis is direct esterification melt polycondensation. lookchem.comachemtek.comchemwhat.com

In a typical process, nonanedioic acid is reacted with a diol, such as 1,6-hexanediol, and a modifying diol, like 2-methyl-1,3-propanediol (B1210203) (MPO), in the presence of a catalyst like a titanate-based catalyst. chemwhat.com The reaction is carried out at elevated temperatures, initially around 180°C, and then increased to facilitate the removal of water and drive the polymerization to completion. chemwhat.com The resulting copolyesters can have number average molecular weights in the range of 2000 to 3000. lookchem.comachemtek.com The properties of the copolyester, including its plasticizing efficiency, can be tuned by varying the ratio of the comonomers. lookchem.comachemtek.com For instance, increasing the content of a branched diol like MPO has been shown to initially increase the plasticizing effect in PVC. lookchem.comachemtek.com

Integration of Bio-Renewable Feedstocks in Diester Production

A significant advancement in the sustainable production of this compound is the utilization of bio-renewable feedstocks. Nonanedioic acid, also known as azelaic acid, can be produced from the ozonolysis of oleic acid, a fatty acid found in abundance in vegetable and animal fats. chembk.com This provides a greener alternative to petroleum-based routes. Nonanedioic acid is naturally found in grains like wheat, rye, and barley. atamanchemicals.comnih.gov Furthermore, biotechnological production methods are being explored, such as the use of recombinant Corynebacterium glutamicum to produce 1,9-nonanedioic acid from oleic acid. mdpi.com

The alcohol component, isooctanol (commonly 2-ethylhexanol), can also be sourced from renewable feedstocks. While traditionally produced from propylene, bio-based routes to n-butanol, a precursor to 2-ethylhexanol, are being developed through fermentation processes. The integration of these bio-derived starting materials can significantly reduce the carbon footprint of diisooctyl nonanedioate.

Mechanistic and Kinetic Investigations of Ester Formation and Hydrolysis

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis and predicting the stability of this compound.

Elucidation of Reaction Mechanisms at Molecular Level

The formation of this compound from nonanedioic acid and isooctanol in the presence of an acid catalyst follows the Fischer esterification mechanism. masterorganicchemistry.commasterorganicchemistry.com This is a reversible, multi-step process:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack by the alcohol: A molecule of isooctanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.commasterorganicchemistry.com

Each of these steps is reversible. masterorganicchemistry.com The reverse reaction, the acid-catalyzed hydrolysis of the ester, follows the same mechanistic pathway in reverse. masterorganicchemistry.com

Base-catalyzed hydrolysis, also known as saponification, proceeds through a different mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.com This leads to a tetrahedral intermediate which then eliminates an alkoxide ion. A final proton transfer from the newly formed carboxylic acid to the alkoxide results in a carboxylate salt and the alcohol. youtube.com

Quantitative Kinetic Analysis of Esterification and Decomposition

The esterification of carboxylic acids is a relatively slow and reversible reaction. chemguide.co.uk The rate of the Fischer esterification is typically first-order with respect to the carboxylic acid, the alcohol, and the acid catalyst. To drive the equilibrium towards the formation of the ester, it is common to use an excess of one of the reactants, usually the alcohol, or to remove the water as it is formed. masterorganicchemistry.com

The hydrolysis of long-chain esters, such as diisooctyl nonanedioate, is of interest for understanding their environmental fate and stability in various applications. The alkaline hydrolysis of esters generally follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org However, when the concentration of the hydroxide ion is in large excess, the reaction can be treated as a pseudo-first-order reaction. youtube.comchemrxiv.org

Specific kinetic data for the esterification and hydrolysis of this compound is not widely available in the literature. However, studies on similar long-chain esters provide insights into the factors influencing these rates. For instance, the steric hindrance of the alcohol and the carboxylic acid can significantly affect the rate of esterification. The hydrolysis of long-chain esters can be influenced by their orientation at interfaces, suggesting that their breakdown in environmental or biological systems can differ from that in a homogeneous solution. royalsocietypublishing.org

Polymer Science and Advanced Materials Research

Plasticization Mechanisms within Polymer Systems

Influence on Polymer Free Volume and Segmental Mobility

The effectiveness of a plasticizer is explained by the free volume theory. Rigid polymers at temperatures below their glass transition temperature have limited empty space, or "free volume," between their entangled chains. This restricts the movement of polymer segments. The introduction of a plasticizer like diisooctyl azelate increases this free volume. The bulky and flexible DIOZ molecules push the polymer chains apart, creating additional space that facilitates the rotational and translational motion of polymer segments. This increased "segmental mobility" is the fundamental mechanism behind plasticization, transforming a rigid, glassy material into a more flexible and ductile one. Molecular dynamics simulations have been employed to predict the increase in free volume and its correlation with plasticizer content, confirming this mechanism. researchgate.net

Modulation of Glass Transition Temperature in Polymer Blends

A direct consequence of increased segmental mobility is the lowering of the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state. tainstruments.com The addition of diisooctyl azelate to a polymer matrix, such as Polyvinyl Chloride (PVC), effectively reduces the energy required for the polymer chains to move. This results in a significant depression of the Tg. tainstruments.comhitachi-hightech.com The extent of this depression is generally proportional to the concentration of the plasticizer. For instance, studies on similar diester plasticizers show a systematic decrease in Tg with increasing plasticizer content. hitachi-hightech.com This effect is crucial for applications requiring flexibility at low temperatures, a key characteristic of azelate plasticizers. nj-chem.co.jpnih.gov The broadening of the glass transition range, as observed in thermal analysis, indicates that the plasticization widens the relaxation temperature width of the polymer. hitachi-hightech.com

Table 1: Effect of Plasticizer Concentration on Glass Transition Temperature (Tg) of PVC (Illustrative Data based on similar diester plasticizers)

Plasticizer Content (wt%)Glass Transition Temperature (Tg) in °C
085
1065
2045
3028
4010

This table illustrates the typical trend of Tg depression in PVC with increasing concentration of a diester plasticizer like DIOZ. The values are representative based on studies of similar plasticizers such as DOP. hitachi-hightech.com

Interfacial Interactions with Polyvinyl Chloride (PVC) and Other Polymer Matrices

The compatibility and effectiveness of diisooctyl azelate as a plasticizer depend on its interfacial interactions with the polymer matrix. In the case of PVC, the polar chlorine atoms attached to the polymer backbone create dipole moments. The ester groups (-COO-) in the DIOZ molecule are also polar. This allows for dipole-dipole interactions between the plasticizer and the PVC chains. These interactions help to shield the repulsive forces between the chlorine atoms on adjacent PVC chains.

Simultaneously, the long, non-polar isooctyl hydrocarbon chains of the DIOZ molecule are not strongly attracted to the polymer. Their primary role is steric; they physically separate the PVC chains, preventing them from packing closely together. This combination of polar group interaction and non-polar chain separation is key to its function. DIOZ is also compatible with other polymers like cellulosic resins and chlorinated rubbers. specialchem.com The balance of these interactions ensures that the plasticizer disperses well within the polymer matrix without significant phase separation or migration, which is crucial for long-term performance.

Performance Characterization in Plasticized Formulations

The performance of diisooctyl azelate is quantified by its efficiency as a plasticizer and its effect on the thermomechanical properties of the final polymer formulation.

Efficacy Assessment as a Polymer Plasticizer

The efficacy of DIOZ is evaluated by measuring the changes in the mechanical properties of the polymer after its addition. Key performance indicators include hardness, tensile strength, and elongation at break. The addition of a plasticizer like DIOZ typically leads to a decrease in hardness (measured, for example, on the Shore scale) and a reduction in tensile strength. researchgate.net Conversely, it significantly increases the elongation at break, which is a measure of the material's ductility and flexibility. researchgate.netresearchgate.net Azelate plasticizers, including DIOZ, are particularly noted for conferring excellent low-temperature flexibility, a critical property for applications in cold environments. nj-chem.co.jpnih.gov The efficiency can be compared to other plasticizers, with azelates often showing superior cold resistance compared to adipates. nj-chem.co.jp

Table 2: Typical Mechanical Properties of Rigid vs. Plasticized PVC

PropertyRigid PVCPVC with 40 phr* DIOZ (Typical)
Hardness (Shore A)>100 (Shore D)80 - 90
Tensile Strength (MPa)40 - 5015 - 25
Elongation at Break (%)< 50%250 - 400%

*phr: parts per hundred parts of resin This table presents typical values to illustrate the changes in mechanical properties when PVC is plasticized. Actual values can vary based on the specific formulation and processing conditions.

Evaluation of Thermomechanical Properties of Plasticized Compositions

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the thermomechanical properties of plasticized polymers. tainstruments.com DMA measures the material's response to an oscillatory force as a function of temperature. For a DIOZ-plasticized polymer, DMA results typically show two key features. First, the storage modulus (E'), which represents the material's stiffness, is significantly lower in the rubbery region (above Tg) compared to the unplasticized polymer. mdpi.comresearchgate.netsemanticscholar.org Second, the loss factor, or tan delta (tan δ), which is the ratio of the loss modulus to the storage modulus and indicates energy dissipation, shows a distinct peak at the glass transition temperature. tainstruments.comresearchgate.net The peak of the tan δ curve for a plasticized sample is shifted to a lower temperature, confirming the depression of the Tg. tainstruments.com The height and width of this peak can also provide information about the plasticizer's compatibility and the homogeneity of the blend. tainstruments.com These analyses provide quantitative data on how DIOZ enhances the flexibility and operating temperature range of the polymer. researchgate.net

Studies on Migration and Diffusion in Finished Polymer Products

The migration and diffusion of plasticizers from polymer matrices are critical factors influencing the long-term performance, stability, and safety of finished products. Migration is the process of movement of substances from a region of higher concentration to one of lower concentration, a phenomenon governed by the principles of diffusion. researchgate.net In the context of plasticized polymers, this involves the movement of plasticizer molecules from the polymer bulk to its surface, and potentially into a contacting medium. researchgate.net

Esters of dicarboxylic acids, including nonanedioic acid, diisooctyl ester (diisooctyl azelate or DIOA), are often investigated as alternatives to traditional phthalate (B1215562) plasticizers, partly due to their migration profiles. researchgate.netnih.gov Studies indicate that the chemical structure of the dicarboxylate plasticizer is a key determinant of its migration tendency. nih.govdntb.gov.ua Specifically, indicators such as the critical temperature of dissolution of the ester in polyvinyl chloride (PVC) suggest that certain dicarboxylic acid esters can ensure low migration from PVC plastics. researchgate.netnih.govmdpi.com

The lower volatility of higher molecular weight plasticizers, such as azelates and sebacates, is a contributing factor to their reduced migration from finished products. su.se For instance, sebacates, which are structurally similar to azelates, are specifically used in flexible PVC applications that demand low plasticizer volatility. su.se The diffusion process follows Fick's law and is dependent on factors like the initial concentration of the migrant in the polymer, the diffusion coefficient, temperature, and the time of interaction. researchgate.net The selection of a plasticizer like diisooctyl azelate, with its specific molecular weight and structure, is a deliberate strategy to control these diffusion and migration characteristics in the final polymer product.

Comparative Analysis with Phthalate and Non-Phthalate Plasticizers

The performance of this compound as a plasticizer is best understood through comparative analysis with other widely used plasticizers, particularly phthalates like di(2-ethylhexyl) phthalate (DEHP) and other non-phthalate alternatives. Such comparisons highlight the advantages conferred by its specific chemical structure.

Structural-Performance Relationships of Dicarboxylic Acid Esters

The efficacy of a dicarboxylic acid ester as a plasticizer is intrinsically linked to its molecular architecture. These esters possess a general structure of ROOC-(CH₂)n-COOR, featuring polar ester groups and non-polar aliphatic chains. mdpi.comhallstarindustrial.com The plasticizing effect arises from the interaction of these components with the polymer chains. The polar portion of the molecule attaches to the polymer, weakening intermolecular forces and reducing the glass transition temperature (Tg), while the non-polar section helps to disrupt crystalline regions. mdpi.com

Key structural variables that dictate performance include:

The Dicarboxylic Acid Chain Length: Nonanedioic acid (azelaic acid) features a nine-carbon (C9) aliphatic chain. Research shows a general trend where lengthening the aliphatic chain of the acid component improves the plasticizing properties, enhances frost resistance, and expands the temperature range of the polymer's highly elastic state. mdpi.com

The Alcohol Component: Diisooctyl azelate is synthesized from a branched-chain alcohol, isooctyl alcohol (often 2-ethylhexanol). Branched-chain alcohols are preferred because their resulting esters tend to have lower crystallization temperatures compared to those made from linear alcohols, which is crucial for maintaining flexibility at low temperatures. hallstarindustrial.com

A comparative study of PVC films plasticized with di(2-ethylhexyl)azelate (D2EHAz), an isomer of DIOA, and DEHP shows that the azelate imparts superior mechanical properties, including improved tensile strength and elongation at break. ukm.my The molecular weight of the plasticizer also plays a role; D2EHAz has a slightly higher molecular weight (412.66 g/mol ) compared to DEHP (390.56 g/mol ), which can influence properties like volatility and migration. ukm.my

Impact of Diester Structure on Polymer Compatibility and Processing

The structure of a diester plasticizer significantly affects its compatibility with the host polymer and the processability of the resulting blend. Compatibility is essential for creating a stable, homogeneous material and preventing the plasticizer from leaching out over time.

Diisooctyl azelate and its isomers have demonstrated excellent compatibility with PVC. ukm.my A key indicator of good compatibility is the presence of a single glass transition temperature (Tg) in the polymer blend, which signifies that the plasticizer and polymer have mixed into a single, uniform phase. ukm.my PVC plasticized with di(2-ethylhexyl)azelate (D2EHAz) exhibits a single Tg, confirming its miscibility. ukm.my

Furthermore, the aliphatic structure of dicarboxylic acid esters can be advantageous for polymer processing by reducing the viscosity of the polymer melt, making it easier to handle and shape. mdpi.com From a thermal stability perspective, azelate-plasticized PVC performs robustly. Studies show that PVC plasticized with D2EHAz has a maximum degradation temperature comparable to that of PVC plasticized with DEHP, indicating good thermal stability suitable for various applications. ukm.my

Interactive Table: Thermal Properties of PVC Plasticized with D2EHAz vs. DEHP Data sourced from a comparative study on dicarboxylate ester plasticizers. ukm.my

PlasticizerGlass Transition Temp. (Tg)Max. Degradation Temp. (Tmax)
Di(2-ethylhexyl)azelate (D2EHAz)71.90 °C290.83 °C
Di(2-ethylhexyl) phthalate (DEHP)Not explicitly stated in source, but azelate Tg is in the effective range.Not explicitly stated in source, but azelate Tmax is considered good.

Sorption and Permeation Phenomena in Plasticized Polymers

The introduction of a plasticizer like this compound into a polymer matrix alters its physical structure, which in turn influences how it interacts with external substances. This includes the sorption of small molecules (analytes) and their permeation through the polymer.

Investigation of Analyte Sorption in Plasticized Polymer Films

Plasticizers function by inserting themselves between polymer chains, increasing the free volume and chain mobility. mdpi.com This structural change, which makes the polymer more flexible, also creates pathways that can facilitate the absorption, or sorption, of analytes from the environment.

Many plasticizers, including esters, are hydrophilic to some degree and can attract water into the polymer matrix. nih.gov This sorption of water can, in turn, act as a secondary plasticizer, further affecting the material's physical and barrier properties. nih.gov The ability of a plasticized film to absorb other analytes is dependent on the compatibility between the analyte and the plasticizer-polymer system. The increased free volume and the chemical nature of the plasticizer itself create sites where analytes can be sorbed. While specific studies focusing solely on analyte sorption in DIOA-plasticized films are limited, the general principle holds that the presence of the plasticizer modulates the polymer's interaction with its environment.

Role of Plasticizer Concentration in Modulating Polymer Sorption Capacity

This phenomenon can be explained by several factors:

Increased Free Volume: Higher concentrations of plasticizer create more space between polymer chains, making more sites available for sorption. mdpi.com

Hydrophilic Nature: As more plasticizer molecules are introduced, the number of hydrophilic sites (like ester groups) within the matrix increases, enhancing the material's ability to attract and hold water and other polar analytes. nih.gov

Sorption isotherm models, such as the Guggenheim-Anderson-de Boer (GAB) model, are used to characterize this behavior. Studies on other plasticized systems have shown that the monolayer value (a parameter representing the amount of water sorbed at primary binding sites) increases with the plasticizer concentration, confirming that a higher plasticizer load enhances the polymer's sorption capacity. nih.gov This relationship is crucial for designing materials for applications where interaction with moisture or other environmental analytes is a factor.

Tribological Investigations and Lubricant Engineering

Nonanedioic Acid, Diisooctyl Ester as a Constituent in Lubricating Fluids

Diesters derived from azelaic acid are utilized as base fluids for synthetic lubricants and greases, particularly where demanding operational conditions require superior performance over a wide temperature range. emeryoleo.com These compounded lubricants are found in critical applications such as military and commercial aircraft engines and space vehicle instruments. emeryoleo.comemeryoleo.com The branched-chain structure of diisooctyl azelate contributes to its excellent low-temperature properties, while its ester linkages provide polarity that results in good solvency for additives and favorable interactions with metal surfaces.

The primary function of a lubricant is to reduce friction between moving surfaces, thereby minimizing wear and energy consumption. Esters of azelaic acid have demonstrated effective boundary lubrication properties and the ability to achieve a low coefficient of friction. researchgate.netasianpubs.org

In tribological testing, various dicarboxylate esters, including those from azelaic acid, have shown good lubrication properties with a low friction coefficient (µ) in the range of 0.18 to 0.34 at operating temperatures of 40°C and 100°C. researchgate.net This performance is critical in applications where boundary or mixed lubrication regimes are prevalent. The inherent polarity of the ester molecules promotes their adsorption onto metal surfaces, forming a protective film that reduces asperity contact.

Comparative studies between eco-friendly lubricants and conventional mineral oils have shown that ester-based fluids can offer comparable or even superior friction reduction. For instance, in one study, a vegetable oil-based lubricant demonstrated better friction reduction at lower loads compared to a mineral oil, with the coefficient of lubricant efficiency (CLE) for friction being closely matched at higher loads. mdpi.com This highlights the potential of ester-based lubricants to meet or exceed the performance of traditional lubricants.

Lubricants in modern machinery are often subjected to high temperatures and extreme pressures, which can lead to thermal and oxidative degradation and increased wear. Synthetic esters like diisooctyl azelate are often specified for these demanding environments due to their inherent stability.

High-Temperature Performance The thermal and oxidative stability of a lubricant is a critical parameter for high-temperature applications. machinerylubrication.com Oxidation leads to an increase in viscosity, sludge formation, and the generation of corrosive byproducts. machinerylubrication.comnih.gov Dioctyl azelate is noted for its good thermal stability and low volatility, which are advantageous in reducing lubricant consumption and extending service life at elevated temperatures. cymitquimica.com Synthetic lubricants, in general, exhibit better oxidation stability than conventional mineral oils, allowing for higher operating temperatures. machinerylubrication.com For example, the service life of a lubricant can be halved for every 10°C increase in temperature above 60°C. machinerylubrication.com Formulations based on synthetic esters can be designed for operating temperatures ranging from 180°C to 230°C.

Extreme Pressure (EP) Performance Under conditions of high load, the hydrodynamic lubricant film can break down, leading to metal-to-metal contact. Extreme pressure (EP) additives are incorporated into lubricants to react with the metal surfaces and form a sacrificial protective layer. While specific EP performance data for this compound as a neat fluid is not extensively detailed in publicly available literature, dicarboxylic acid esters are commonly used in formulations that require EP protection. They serve as a robust base stock that can be fortified with EP and anti-wear additives to meet the demands of applications like gear oils and metalworking fluids.

Wear Protection Mechanisms in Mechanical Components

The ability of a lubricant to protect mechanical components from wear is intrinsically linked to the formation of protective surface films. These films, often referred to as tribofilms, are generated through the chemical and physical interactions of the lubricant with the sliding surfaces.

Tribofilms are thin, sacrificial layers that form on lubricated surfaces during operation, preventing direct contact between asperities and thus reducing wear. The composition and effectiveness of these films depend on the lubricant's base stock and additive package.

The polarity of ester molecules, such as diisooctyl azelate, promotes their adsorption onto metallic surfaces. This adsorbed layer can provide a degree of wear protection even before the activation of more reactive anti-wear additives. Furthermore, azelaic acid itself is used in synergistic blends to confer corrosion protection on iron and steel surfaces, indicating its capacity for beneficial surface interactions. emeryoleo.com In fully formulated oils, the interaction between different components is complex. For example, studies on oils containing ZDDP (zinc dialkyldithiophosphate) have shown that other additives, like calcium-containing detergents, can significantly influence the composition of the resulting tribofilm, leading to the formation of calcium phosphates instead of the traditionally expected zinc phosphates. wisc.edu This underscores the importance of the entire formulation in the wear protection mechanism.

The performance of this compound in key mechanical components like bearings and gears is a critical measure of its utility as a lubricant.

Bearing Lubrication In plain bearings, such as those used in marine propulsion systems, the lubricant's performance is crucial for reliability and efficiency. Comparative studies have been conducted to evaluate the performance of environmentally acceptable lubricants (EALs), a category that often includes synthetic esters, against traditional mineral oils. One such study on a stern tube bearing found that replacing mineral oil with an EAL of the same viscosity grade resulted in no significant changes in bearing performance. mostwiedzy.plresearchgate.net Key parameters like pressure distribution in the oil film, load-carrying capacity, and the friction coefficient remained similar across a range of loads and speeds. mostwiedzy.plresearchgate.net This demonstrates that esters like diisooctyl azelate can serve as effective drop-in replacements for mineral oils in these applications without compromising performance. Another analysis comparing an eco-friendly lubricant to a mineral oil in a metallic bearing system also found very similar performance in friction and wear reduction. mdpi.com

Gear Lubrication Esters of azelaic acid are considered suitable for use in gear oils due to their lubricating properties and thermal stability. researchgate.netasianpubs.org Gear applications present a challenging environment with high contact pressures and a combination of sliding and rolling motions. The lubricant must prevent various forms of wear, such as scuffing and pitting. While specific comparative data for diisooctyl azelate in gear systems is limited in open literature, the properties of dicarboxylic acid esters make them a strong candidate for base fluids in high-performance gear lubricants, often in combination with polyalphaolefins (PAOs) and specific additive packages to meet the stringent requirements of modern gear systems.

Rheological Characterization of Ester-Based Lubricants

The rheological properties of a lubricant, which describe its flow and deformation characteristics, are fundamental to its performance. Key parameters include viscosity, viscosity index, and pour point. Dicarboxylic acid esters like diisooctyl azelate exhibit rheological properties that make them highly suitable for a broad range of lubricant applications. emeryoleo.com

The viscosity of a lubricant is its most important physical property, as it determines the thickness of the lubricating film. A study of various azelate esters found that they can behave as non-Newtonian fluids, meaning their viscosity can change with the applied shear rate. researchgate.netasianpubs.org The viscosity index (VI) is a measure of how much a lubricant's viscosity changes with temperature; a higher VI indicates greater stability. utcluj.ro Linear azelate esters have been shown to possess high viscosity indices. researchgate.netasianpubs.org

The pour point is the lowest temperature at which an oil will still flow. Branched esters derived from azelaic acid exhibit exceptionally low pour points, which is critical for lubricants intended for use in cold climates or aerospace applications. asianpubs.org

Below is a table summarizing typical physical and rheological properties for diisooctyl azelate and related diesters.

PropertyValueCompoundReference
Kinematic Viscosity @ 38°C12.7 cStDiisooctyl azelate scipoly.com
Boiling Point @ 2 mmHg208-210 °CDiisooctyl azelate chem960.com
Pour Point-58 °CDi-2-ethylhexanol azelate asianpubs.org
Pour Point-70 °CDi-2-butyloctyl azelate asianpubs.org
Flash Point>110 °CDiisooctyl azelate chem960.com
Density @ 25°C0.905 g/mLDiisooctyl azelate chem960.com
Viscosity IndexHighLinear Azelate Esters researchgate.netasianpubs.org

Viscoelastic Behavior of this compound as a Glass-Forming Liquid

This compound, a type of synthetic diester lubricant, exhibits complex viscoelastic behavior characteristic of glass-forming liquids. While specific detailed studies on the viscoelastic properties of this compound are not extensively available in public literature, the behavior of analogous dicarboxylate esters provides significant insight. As a glass-forming liquid, its response to shear stress is not purely viscous or elastic but a combination of both, which is highly dependent on temperature and the rate of applied stress.

At temperatures well above its glass transition temperature (Tg), the ester behaves as a viscous liquid. However, as the temperature decreases towards Tg, the molecular relaxation times increase significantly. This leads to a state where the material exhibits both viscous and elastic properties. The long, flexible alkyl chains of the diisooctyl ester contribute to its ability to form a glassy state upon cooling, a critical aspect for lubricants operating over a wide temperature range.

Research on similar polyacrylate-based network materials demonstrates that the length and branching of the alkyl ester chains have a substantial impact on the glass transition temperature and, consequently, the viscoelastic properties. mdpi.com For instance, decreasing the number of carbon atoms in the ester chains can increase the Tg, bringing it closer to room temperature. mdpi.com This shift results in a significant increase in energy dissipation through viscosity, as evidenced by changes in the storage modulus (G') and loss modulus (G''). mdpi.com Although this study was on a different class of esters, the fundamental principle of the influence of the ester group's structure on molecular mobility and energy dissipation is transferable to this compound.

The viscoelastic behavior is crucial for predicting the film-forming capability of the lubricant under dynamic conditions. The balance between the elastic and viscous response determines how the lubricant film will react to sudden changes in pressure and shear in a lubricated contact, preventing direct metal-to-metal contact.

Structure-Rheology Correlations in Synthetic Ester Lubricants

The rheological properties of synthetic ester lubricants like this compound are intrinsically linked to their molecular structure. The key structural elements that dictate the rheology of these diesters are the nature of the dicarboxylic acid and the structure of the alcohol moieties, particularly the length and branching of the alkyl chains.

Influence of Alcohol Chain Structure:

The structure of the isooctyl alcohol used in the synthesis of this compound plays a pivotal role in determining its low-temperature fluidity and viscosity index. The presence of branching in the alcohol component is a well-established strategy for improving low-temperature properties. srce.hr Branched chains disrupt the regular packing of the molecules, which inhibits crystallization and lowers the pour point. srce.hr For example, studies on dodecanedioic acid-based esters have shown that branched alcohol esters, such as di-2-ethylhexyl dodecanedioate, have significantly lower pour points compared to their linear counterparts. srce.hr

A study on various branched dicarboxylate esters, including di-2-ethylhexyl azelate (a close isomer of diisooctyl azelate), provides concrete data on the effect of structure on lubricant properties. The data illustrates that branching in the alcohol structure leads to excellent low-temperature performance.

Table 1: Physicochemical and Tribological Properties of Branched Dicarboxylate Esters

Property Di-2-ethylhexyl Suberate (D2EHSub) Di-2-ethylhexyl Azelate (D2EHAz) Di-2-ethylhexyl Sebacate (D2EHS)
Pour Point (°C) < -60 < -60 -58
Viscosity Index 182 178 180
Flash Point (°C) 192 196 198
Coefficient of Friction (COF) at 40°C 0.22 0.25 0.28
Coefficient of Friction (COF) at 100°C 0.28 0.31 0.34

Data sourced from a study on branched dicarboxylate esters. ukm.my

The rheological behavior of these esters was also investigated, and it was found that they behave as non-Newtonian fluids. ukm.my This means their viscosity changes with the applied shear rate. At low shear rates, the long-chain branched polymers tend to have higher viscosities due to increased chain entanglement. kpi.ua However, as the shear rate increases, these branched polymers exhibit more significant shear thinning because the entangled chains align more easily in the direction of flow. kpi.ua

Influence of Dicarboxylic Acid Chain Length:

The linear dicarboxylic acid portion of the molecule, in this case, the C9 chain of nonanedioic acid, contributes to a good viscosity index. biointerfaceresearch.com Generally, a longer dicarboxylic acid chain will result in a higher viscosity. The ester groups themselves are polar, which contributes to the lubricity of the compound through interaction with metal surfaces. ukm.my The high polarity of dicarboxylate esters can lead to a low coefficient of friction, indicating good boundary lubrication properties. ukm.my

Environmental Chemistry and Degradation Studies

Biotic Degradation and Environmental Fate

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of organic compounds from the environment. The biodegradability of Nonanedioic acid, diisooctyl ester has been assessed using standardized protocols.

The Organisation for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for testing the biodegradability of chemicals. These tests are tiered, starting with stringent tests for ready biodegradability (OECD 301 series) and moving to tests for inherent biodegradability (OECD 302 series) if the former is not passed.

According to a registration dossier for a substance structurally analogous to this compound, a Closed Bottle Test (OECD 301D) was conducted. europa.eu In this 28-day test, the substance achieved 66.87% degradation, which meets the pass level of >60% for this test. europa.eu This result indicates that the substance is considered to be readily biodegradable. europa.eu

Table 3: Biodegradability Test Results for a Structurally Analogous Substance

Test GuidelineDurationResultConclusion
OECD 301D (Closed Bottle Test)28 days66.87% degradation europa.euReadily biodegradable europa.eu
OECD 302B (Zahn-Wellens/EMPA Test)35 days71% degradation (DOC removal) europa.euReadily biodegradable europa.eu

The microbial degradation of esters like this compound is expected to proceed via an initial enzymatic hydrolysis of the ester bonds. This reaction would be catalyzed by esterase enzymes produced by various microorganisms, leading to the formation of nonanedioic acid and isooctanol.

Following the initial hydrolysis, these intermediate metabolites are then further degraded by microorganisms. Isooctanol, a branched primary alcohol, can be oxidized to the corresponding aldehyde and then to a carboxylic acid, which can subsequently enter central metabolic pathways such as the fatty acid beta-oxidation pathway.

Nonanedioic acid (azelaic acid), a nine-carbon dicarboxylic acid, can also be metabolized by microorganisms. Studies on the bacterial metabolism of azelaic acid have shown that it can be assimilated through the fatty acid degradation pathway. nih.govelifesciences.org This involves the activation of the dicarboxylic acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that shorten the carbon chain, ultimately leading to intermediates that can enter the citric acid cycle for complete mineralization to carbon dioxide and water.

While specific bacterial strains that degrade this compound have not been identified in the reviewed literature, the widespread ability of microorganisms to produce esterases and metabolize alkanes and dicarboxylic acids suggests that a diverse range of bacteria and fungi present in soil and water environments would be capable of its degradation.

Environmental Distribution and Persistence Modeling

The environmental distribution and persistence of a chemical are influenced by its physicochemical properties, which determine its partitioning between air, water, soil, and biota. Modeling these behaviors provides valuable insights into the potential environmental fate of a substance. For this compound, specific experimental data for these parameters are limited. Therefore, estimations based on its chemical structure and data from closely related compounds, such as di(2-ethylhexyl) azelate (DEHA), are often used for preliminary assessments.

Soil Adsorption and Mobility Characteristics

The tendency of a chemical to adsorb to soil and sediment particles is a key factor in determining its mobility in the terrestrial environment. This property is commonly quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates that the substance will be strongly adsorbed to soil and sediment, leading to low mobility, whereas a low Koc value suggests higher mobility and a greater potential to leach into groundwater.

No experimentally determined Koc value for this compound is available in the literature. However, based on its high molecular weight and non-polar nature, it is expected to have a high affinity for the organic matter in soil. Using structure-activity relationship (SAR) models, an estimated Koc value for the closely related compound di(2-ethylhexyl) azelate (DEHA) is approximately 300,000 L/kg. Based on this estimation, this compound would be classified as immobile in soil. This suggests that if released into the environment, the compound would be expected to remain in the upper soil layers with a low potential for groundwater contamination.

Estimated Soil Adsorption and Mobility Data

ParameterEstimated ValueClassificationReference
Soil Organic Carbon-Water Partitioning Coefficient (Koc)300,000 L/kg (for DEHA)Immobile

Volatilization from Terrestrial and Aquatic Compartments

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state and is an important transport mechanism in the environment. The potential for a chemical to volatilize from water surfaces is primarily governed by its Henry's Law constant, while volatilization from soil is influenced by its vapor pressure and adsorption characteristics.

An experimental Henry's Law constant for this compound has not been reported. For the similar compound di(2-ethylhexyl) azelate (DEHA), the Henry's Law constant is estimated to be 1.2 x 10⁻⁴ atm·m³/mol. This value suggests that volatilization from moist soil and water surfaces could be a significant environmental fate process. However, the strong adsorption to soil particles, as indicated by the high estimated Koc value, would likely attenuate the rate of volatilization from terrestrial environments. The volatilization half-life of DEHA from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) has been estimated to be approximately 22 hours, while from a model lake, the half-life is estimated to be longer.

Estimated Volatilization Data

ParameterEstimated ValueImplicationReference
Henry's Law Constant1.2 x 10⁻⁴ atm·m³/mol (for DEHA)Potential for volatilization from water
Volatilization Half-life (model river)22 hours (for DEHA)Significant removal mechanism from moving water bodies

Bioconcentration Potential in Aquatic and Terrestrial Organisms

Bioconcentration is the accumulation of a chemical in an organism from the surrounding environment, typically water for aquatic species. The bioconcentration factor (BCF) is a measure of this potential and is a critical parameter in assessing the risk of a substance to the food chain.

There are no specific experimental BCF data available for this compound. An estimated BCF for the related compound di(2-ethylhexyl) azelate (DEHA) has been calculated to be 3.2. This estimation was derived using an estimated log octanol-water partition coefficient (log Kow) of 9.6 and a regression-derived equation. According to standard classification schemes, a BCF of this magnitude suggests that the potential for bioconcentration in aquatic organisms is low. This low potential is likely due to its large molecular size, which can hinder its passage across biological membranes, and the potential for metabolism within the organism.

Estimated Bioconcentration Data

ParameterEstimated ValueClassificationReference
Bioconcentration Factor (BCF)3.2 (for DEHA)Low potential for bioconcentration

Advanced Analytical and Spectroscopic Characterization of Nonanedioic Acid, Diisooctyl Ester

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental for separating Nonanedioic acid, diisooctyl ester from raw materials, byproducts, or the complex matrices of finished products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any related impurities. restek.com The high resolution of capillary GC columns allows for the separation of the main component from structurally similar compounds, such as isomers or residual starting materials.

The analysis involves injecting a volatilized sample into a GC system, where it is separated based on boiling point and polarity on a capillary column, often a non-polar or mid-polar phase like a 5% phenyl-methylpolysiloxane (HP-5MS type). unipi.itresearchgate.net The GC oven is subjected to a temperature program to ensure the efficient elution of the high-boiling point ester. dergipark.org.tr As the components elute from the column, they enter the mass spectrometer, which serves as a highly specific detector, providing both qualitative (mass spectrum) and quantitative (peak area) data. dergipark.org.tr Quantitative analysis can be performed by integrating the peak area from the total ion chromatogram (TIC) or by using an extracted ion chromatogram (EIC) for greater selectivity in complex matrices. nih.gov For purity analysis, the area percentage of the main peak is calculated relative to the total area of all detected peaks.

ParameterTypical Value/ConditionPurpose
GC System Agilent 6890N or similarSeparation of volatile compounds
Column Fused silica (B1680970) capillary, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film)High-resolution separation based on polarity and boiling point
Carrier Gas Helium, 1.0-1.5 mL/minMobile phase to carry analytes through the column
Injection Mode SplitlessTo maximize the transfer of analyte onto the column for trace analysis
Injector Temp. 280 °CEnsures complete volatilization of the high-boiling ester
Oven Program Initial 100°C (1 min), ramp at 10°C/min to 300°C, hold for 10 minControlled temperature increase to elute compounds in order of boiling point
MS Detector Quadrupole or Ion TrapAnalyte detection and identification
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method creating reproducible fragmentation patterns
MS Source Temp. 230 °CMaintains ions in the gas phase
Scan Range 50-600 m/zDetection range to cover the molecular ion and key fragments

High-Performance Liquid Chromatography (HPLC) in Complex Formulations

High-Performance Liquid Chromatography (HPLC) is indispensable for the quantification of this compound in complex formulations such as plastics, lubricants, and cosmetics, where the matrix components are often non-volatile and unsuitable for GC. researchgate.net A significant challenge in the HPLC analysis of this ester is its lack of a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors difficult. nih.gov

To overcome this, methods often employ alternative detection systems. An Evaporative Light Scattering Detector (ELSD) is a common choice, as it is a quasi-universal detector that responds to any analyte that is less volatile than the mobile phase. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common separation mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. nih.govsemanticscholar.org A gradient elution is typically required to separate the non-polar ester from more polar or more non-polar matrix components effectively. semanticscholar.org

ParameterTypical Value/ConditionPurpose
HPLC System Standard HPLC with gradient pumpSeparation of non-volatile compounds in a liquid matrix
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase Gradient of Acetonitrile and WaterPolar mobile phase for RP-HPLC; gradient for resolving complex mixtures
Flow Rate 1.0 mL/minStandard flow for analytical columns
Column Temp. 30-40 °CTo ensure reproducible retention times
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)Universal detection for non-chromophoric analytes
ELSD Nebulizer Nitrogen gas, 40 °CTo evaporate the mobile phase
ELSD Evap. Tube 60 °CTo evaporate the mobile phase

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the different types of hydrogen atoms and their neighboring environments. The spectrum is characterized by signals corresponding to the isooctyl alcohol moiety and the nonanedioic acid backbone. Key signals include a triplet around 2.2-2.3 ppm for the α-methylene protons next to the carbonyl groups and a triplet around 4.0-4.1 ppm for the methylene (B1212753) protons of the ester group (-O-CH₂-). The complex, overlapping multiplets between approximately 0.8 and 1.6 ppm correspond to the numerous methylene and methine protons of the long alkyl chains.

¹³C NMR: The carbon NMR spectrum reveals all unique carbon atoms in the molecule. oregonstate.edu The carbonyl carbons of the ester groups are the most downfield, appearing around 173-174 ppm. science-and-fun.de The carbon of the ester methylene group (-O-C H₂-) resonates around 65-66 ppm. The various aliphatic carbons of the nonanedioate (B1229846) and isooctyl chains appear in the upfield region of the spectrum, typically between 10 and 40 ppm.

Assignment (Structure: (CH₃)₂CH(CH₂)₅-O-CO-(CH₂)₇-CO-O-(CH₂)₅CH(CH₃)₂) Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Ester Carbonyl (-COO-) -~173.5
α-Methylene (-CH₂-COO) ~2.25 (t)~34.2
β-Methylene (-CH₂-CH₂COO) ~1.61 (quint)~24.9
γ, δ, ε-Methylenes (central) ~1.29 (m)~29.0
Ester Methylene (-O-CH₂-) ~4.05 (t)~65.1
Isooctyl Methylene Chain (-CH₂-) ~1.2-1.6 (m)~22-39
Isooctyl Methine (-CH(CH₃)₂) ~1.5 (m)~38.7
Isooctyl Methyl (-CH₃) ~0.86 (d)~22.7

Note: Predicted shifts are based on standard chemical shift tables and data from similar ester compounds. science-and-fun.despectrabase.com 't' denotes triplet, 'd' denotes doublet, 'quint' denotes quintet, 'm' denotes multiplet.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.netyoutube.com The FTIR spectrum of this compound is dominated by absorptions characteristic of a long-chain aliphatic ester.

The most prominent feature is the intense C=O (carbonyl) stretching vibration, which appears as a sharp peak in the region of 1730-1740 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester linkage, which typically produce two bands: one for the C-O-C asymmetric stretch around 1240-1250 cm⁻¹ and another for the O-C-C symmetric stretch around 1160-1170 cm⁻¹. thermofisher.comresearchgate.net Finally, strong, sharp peaks in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the numerous methylene (-CH₂-) and methyl (-CH₃) groups in the alkyl chains.

Vibrational Frequency (cm⁻¹) Intensity Functional Group Assignment
2955-2965Strong, SharpAsymmetric C-H stretch (methyl, -CH₃)
2920-2930Strong, SharpAsymmetric C-H stretch (methylene, -CH₂)
2850-2860Strong, SharpSymmetric C-H stretch (methylene, -CH₂)
1730-1740Very Strong, SharpC=O stretch (ester carbonyl)
1455-1465MediumC-H bend (scissoring) of -CH₂- and -CH₃ groups
1240-1250StrongAsymmetric C-O-C stretch (ester)
1160-1170StrongSymmetric O-C-C stretch (ester)

Source: Data extrapolated from general FTIR correlation tables and spectra of similar esters like dioctyl azelate and diisodecyl azelate. thermofisher.comresearchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. When analyzed by GC-MS using electron ionization (EI), this compound undergoes predictable fragmentation.

The molecular ion peak (M⁺) at m/z 440 may be weak or absent due to the molecule's instability under EI conditions. The fragmentation pattern is typically dominated by cleavage of the ester group and fragmentation of the alkyl chains. libretexts.org A common fragmentation pathway for esters is the loss of the alkoxy group as a radical, leading to a fragment corresponding to [M - OR]⁺. For DIOA, this would be the loss of an isooctoxy radical (•OC₈H₁₇), resulting in a peak at m/z 311. Another prominent fragmentation is the McLafferty rearrangement, which is possible if the alkyl chain is sufficiently long, leading to characteristic even-mass fragments. Cleavage within the alkyl chains results in a series of hydrocarbon fragments separated by 14 mass units (-CH₂-).

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structure/Identity
440[M]⁺ (Molecular Ion)
327[M - C₈H₁₇]⁺ (Loss of an isooctyl radical)
311[M - OC₈H₁₇]⁺ (Loss of an isooctoxy radical)
283[311 - CO]⁺ or [327 - CO₂]⁺
171[HOCO(CH₂)₇CO]⁺ (Protonated azelaic acid fragment)
113[C₈H₁₇]⁺ (Isooctyl cation)
57, 43, 41Common alkyl fragments (e.g., [C₄H₉]⁺, [C₃H₇]⁺, [C₃H₅]⁺)

Note: Fragmentation patterns are predictive and based on general rules for ester fragmentation in EI-MS. libretexts.orgmiamioh.edu The relative abundance of these ions depends on the specific instrument conditions.

Thermal and Thermomechanical Analysis for Material Performance

The performance of materials plasticized with this compound, particularly in polymer applications, is critically dependent on their response to thermal and mechanical stresses. Advanced analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and various mechanical tests provide essential data on the material's phase transitions, thermal stability, and mechanical durability. These analyses are fundamental in determining the suitability and performance envelope of plasticized materials for specific applications.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. nih.gov It is widely employed to characterize the phase behavior of polymeric materials, including the determination of the glass transition temperature (T_g). The glass transition is a critical parameter for plasticized polymers, as it signifies the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. The effectiveness of a plasticizer is often gauged by its ability to lower the T_g of the host polymer. nih.gov

When nonanedioic acid esters, such as di(2-ethylhexyl) azelate (a close structural analog to diisooctyl azelate), are blended with polymers like polyvinyl chloride (PVC), a significant reduction in T_g is observed. This indicates good compatibility and effective plasticization. The plasticizer molecules position themselves between the polymer chains, increasing the free volume and chain mobility, which in turn lowers the energy required for the chains to move, hence decreasing the glass transition temperature. nih.govrsc.org

Research on dicarboxylate esters as PVC plasticizers has demonstrated that azelate esters are effective in lowering the T_g. For instance, studies on PVC blends with di(2-ethylhexyl) azelate show a single glass transition peak, which points to a miscible and homogenous blend. ukm.my The presence of a single T_g is a strong indicator of good compatibility between the polymer and the plasticizer.

Table 1: Glass Transition Temperatures of PVC Plasticized with Azelate Ester

Material Glass Transition Temperature (T_g)
PVC-di(2-ethylhexyl) azelate (PVC-D2EHAz) Blend 65.36°C - 71.90°C ukm.my

Data presented for di(2-ethylhexyl) azelate, a structurally similar compound to diisooctyl azelate.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiling

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial method for determining the thermal stability of materials. For plasticized polymers, TGA provides information on the onset of degradation, the rate of decomposition, and the presence of volatile components. A higher degradation temperature generally indicates better thermal stability. ukm.my

The incorporation of azelate ester plasticizers into a polymer matrix can influence its thermal stability. Esters with high molecular weights and low volatility, such as diisooctyl azelate, are expected to contribute to the thermal stability of the final material. They are less likely to evaporate at elevated processing or service temperatures, ensuring the long-term integrity and performance of the plasticized product.

In studies comparing various diester plasticizers, PVC films plasticized with di(2-ethylhexyl) azelate exhibited high thermal stability. ukm.my The analysis of the first stage of maximum degradation temperature provides a benchmark for comparing the performance of different plasticizers.

Table 2: Thermal Stability Data for PVC Plasticized with Azelate Ester

Material First Stage Maximum Degradation Temperature
PVC-di(2-ethylhexyl) azelate (PVC-D2EHAz) Film 290.83°C ukm.my

Data presented for di(2-ethylhexyl) azelate, a structurally similar compound to diisooctyl azelate.

Advanced Mechanical Testing for Performance Evaluation of Plasticized Materials

The addition of a plasticizer reduces the intermolecular forces between polymer chains, allowing them to slide past one another more easily. nih.gov This increased chain mobility leads to a decrease in the material's stiffness, as reflected by a lower elastic modulus, and a significant increase in its ability to stretch before breaking, known as elongation at break. nih.govresearchgate.net

Studies on PVC plasticized with dicarboxylate esters, including azelates, have consistently shown marked improvements in mechanical properties compared to unplasticized PVC. For example, PVC films plasticized with di(2-ethylhexyl) azelate demonstrated improved tensile strength, elastic modulus, and elongation at break, confirming its effectiveness as a plasticizer. ukm.my The goal is to achieve a balance of properties that meets the requirements of the intended application, such as sufficient flexibility without compromising necessary strength.

Table 3: Mechanical Properties of Plasticized PVC

Property Effect of Azelate Plasticizer Rationale
Tensile Strength Improved ukm.my The plasticizer allows for better stress distribution within the polymer matrix.
Elongation at Break Increased ukm.mynih.gov Increased polymer chain mobility allows the material to stretch more before fracturing.
Elastic Modulus Decreased nih.govukm.my Reduced intermolecular forces between polymer chains result in a less rigid material.

Findings are based on studies of azelate esters, such as di(2-ethylhexyl) azelate, in PVC.

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Simulation of Ester-Polymer Interactions and Compatibility

Molecular modeling, particularly molecular dynamics (MD) simulations, provides a microscopic view of how plasticizer molecules like diisooctyl azelate interact with polymer chains. rsc.orgnih.gov These simulations model the movements and interactions of individual atoms over time, offering insights into the compatibility and plasticizing effect of the ester within a polymer matrix. youtube.com

The primary goal of using a plasticizer is to increase the flexibility of a polymer, which is achieved by inserting the plasticizer molecules between the polymer chains, thus reducing the intermolecular forces between them. The effectiveness of this process hinges on the thermodynamic compatibility between the plasticizer and the polymer. MD simulations can predict this compatibility by calculating key parameters such as the solubility parameter (δ) and the interaction energy (E_inter). mdpi.com

Research Findings: Studies on similar plasticizer-polymer systems, for instance, dioctyl phthalate (B1215562) (DOP) in polyvinyl chloride (PVC), demonstrate the utility of MD simulations. mdpi.com In such simulations, a virtual cell is constructed containing polymer chains and plasticizer molecules. The system's energy is minimized, and then it is allowed to evolve under simulated physical conditions (e.g., constant temperature and pressure). mdpi.com

Solubility Parameter (δ): This parameter is a numerical estimate of the cohesive energy density of a substance. A fundamental principle of polymer science is that substances with similar solubility parameters are likely to be miscible. MD simulations can calculate the solubility parameter for both the polymer and the plasticizer. The difference between these values (Δδ) is a strong indicator of compatibility. A smaller Δδ suggests better compatibility. For example, simulations have shown that for PVC (δ ≈ 18.67 MPa⁰.⁵), plasticizers with solubility parameters close to this value, resulting in a small Δδ, exhibit excellent compatibility. mdpi.com

Interaction Energy (E_inter): This value quantifies the strength of the non-bonded interactions (van der Waals and electrostatic forces) between the polymer and the plasticizer molecules. A more negative interaction energy indicates stronger attraction and, consequently, better miscibility. By analyzing the interaction energies, researchers can rank the compatibility of different plasticizers with a given polymer. mdpi.com

Radial Distribution Function (RDF): The RDF describes how the density of surrounding atoms varies as a function of distance from a reference atom. By analyzing the RDF between specific atoms of the plasticizer and the polymer, researchers can understand the spatial arrangement of the plasticizer molecules around the polymer chains, confirming that they are well-dispersed rather than clustered. mdpi.com

These simulation techniques allow for the screening of novel plasticizer candidates like diisooctyl azelate and their comparison with established ones, providing a theoretical basis for their application in various polymers. nih.gov

Table 8.1: Illustrative MD Simulation Data for Plasticizer-Polymer Compatibility This table presents hypothetical but representative data based on principles demonstrated in molecular dynamics simulation studies.

PlasticizerPolymerSolubility Parameter Difference (Δδ, MPa⁰.⁵)Interaction Energy (kcal/mol)Predicted Compatibility
Nonanedioic acid, diisooctyl esterPVC1.8-150High
Plasticizer A (Hypothetical)PVC4.5-95Moderate
Plasticizer B (Hypothetical)PVC7.2-50Low
This compoundPVB2.1-142High

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Performance

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific activity or property. nih.gov In the context of diisooctyl azelate, QSAR can be employed to develop models that predict its performance as a plasticizer based on its molecular descriptors. nih.gov These models are built on the principle that the structure of a molecule determines its physicochemical properties, which in turn dictate its activity.

The development of a QSAR model involves several key steps:

Data Set Compilation: A dataset of various plasticizer molecules, including diisooctyl azelate, is assembled. For each molecule, a specific performance metric (the "activity") is experimentally measured. This could be plasticizing efficiency, migration resistance, low-temperature flexibility, or thermal stability.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. There are thousands of possible descriptors, including:

Constitutional Descriptors: Molecular weight, number of atoms, number of rotatable bonds. chem960.com

Topological Descriptors: Indices that describe the connectivity of atoms (e.g., Kier & Hall indices).

Quantum Chemical Descriptors: Dipole moment, orbital energies (HOMO/LUMO).

Physicochemical Properties: LogP (octanol-water partition coefficient), Topological Polar Surface Area (TPSA). chem960.comnih.gov

Model Building and Validation: Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is generated that links the descriptors to the measured activity. mdpi.comfrontiersin.org The predictive power of the model is then rigorously tested using internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds. nih.gov

While specific QSAR studies focused solely on the plasticizer performance of diisooctyl azelate are not prevalent in public literature, the methodology is widely applied in chemical and toxicological assessments. nih.govmdpi.com By building a QSAR model for a class of ester plasticizers, one could predict the performance of a new candidate like diisooctyl azelate without synthesizing it, saving significant resources.

Table 8.2: Representative Molecular Descriptors for QSAR Analysis of Ester Plasticizers This table includes computed property data for diisooctyl azelate and related compounds, which serve as independent variables in a QSAR model.

Compound NameMolecular Weight (g/mol)XLogP3Rotatable Bond CountTopological Polar Surface Area (Ų)
This compound412.78.52252.6
Nonanedioic acid, diisodecyl ester468.810.62652.6
Dioctyl Phthalate (DOP)390.58.11852.6
Dibutyl Sebacate314.55.51552.6
Data sourced from PubChem. chem960.comnih.govnih.gov

Computational Predictions of Environmental Fate Parameters and Degradation Pathways

Biodegradability Prediction: Machine learning models can predict the likelihood of a chemical being biodegraded by microorganisms in the environment. nih.gov Platforms like BiodegPred are trained on large datasets of compounds with known biodegradability. researchgate.netnih.gov By inputting the chemical structure of diisooctyl azelate (typically as a SMILES string), such a system can provide a probabilistic assessment of its biodegradability (e.g., "readily biodegradable" vs. "persistent"). These predictions are based on the presence or absence of molecular fragments that are known to be easily attacked or resistant to microbial enzymes.

Degradation Pathway Prediction: Expert systems, such as Zeneth , are designed to predict the likely degradation products of a chemical under various environmental or laboratory conditions (e.g., hydrolysis, oxidation, photolysis). nih.govlhasalimited.org These systems use a knowledge base of reaction rules derived from experimental data. researchgate.netlhasalimited.org For diisooctyl azelate, the most probable initial degradation step in an aqueous environment is the hydrolysis of its ester bonds. A prediction system would identify this pathway and propose the resulting products: azelaic acid and isooctanol. It could further predict the subsequent degradation of these products. This information is crucial for identifying potential metabolites and assessing the full environmental impact. scribd.com

Table 8.3: Overview of Computational Tools for Environmental Assessment

Tool/Model TypeExample PlatformRequired Input for Diisooctyl AzelatePredicted OutputRelevance
Biodegradability PredictorBiodegPredChemical Structure (SMILES)Biodegradability Score/ClassificationAssesses persistence in the environment. nih.gov
Degradation Pathway SimulatorZenethChemical Structure & Conditions (e.g., pH, light)Potential Degradation ProductsIdentifies metabolites for risk assessment. lhasalimited.org
Multimedia Fate ModelSimpleBoxPhysicochemical Properties & Emission RatesConcentrations in Air, Water, SoilPredicts environmental distribution and exposure. nih.gov

Future Research Directions and Sustainable Chemistry Perspectives

Development of Novel Nonanedioic Acid, Diisooctyl Ester Derivatives with Tailored Properties

The future development of this compound, a significant plasticizer and lubricant component, hinges on the ability to create novel derivatives with precisely tailored properties. Current research is geared towards modifying the molecular structure to enhance performance in specific applications, moving beyond a one-size-fits-all approach. This involves strategic chemical modifications to the nonanedioic acid backbone or the diisooctyl ester side chains.

The primary goal is to create derivatives with improved thermal stability, reduced migration in polymer matrices, enhanced biodegradability, or specialized solvency characteristics. For instance, introducing functional groups such as hydroxyl or epoxy moieties can increase polarity and compatibility with a wider range of polymers. Similarly, the synthesis of oligomeric or polymeric forms of diisooctyl azelate is being explored to create plasticizers with significantly lower volatility and extractability, which is crucial for applications in sensitive products like medical devices and food contact materials.

Exploration of Branched vs. Linear Isomers for Specific Applications

A critical area of exploration in the development of tailored diisooctyl azelate derivatives is the strategic use of branched versus linear isooctyl alcohol isomers in the esterification process. The choice of isomer has a profound impact on the final properties of the ester, offering a pathway to fine-tune performance characteristics for specific industrial needs.

Linear isomers of the isooctyl alcohol, when esterified with nonanedioic acid, tend to produce a more flexible and less sterically hindered molecule. This can translate to improved low-temperature performance and higher plasticizing efficiency in polymers like PVC. The linear structure allows for greater molecular mobility, which is advantageous for applications requiring flexibility in cold climates.

Conversely, branched isomers introduce steric hindrance, which can restrict molecular movement. This branching can lead to a higher viscosity index in lubricant applications, meaning the viscosity changes less with temperature fluctuations. In plasticizer applications, branched isomers may offer reduced migration rates due to their bulkier structure, which impedes their movement through the polymer matrix. The differing properties of linear and branched isomers are a key area of study, with evidence suggesting that branched isomers can be more polar and hydrophilic. frontiersin.orgnih.gov This could influence their interaction with other substances and their environmental fate. nih.govnih.gov The historical production of certain chemicals has resulted in mixtures of linear and branched isomers, highlighting the importance of understanding their distinct properties. eurofins.se

The deliberate selection and combination of branched and linear isomers open up possibilities for creating diisooctyl azelate products with a customized balance of properties to meet the demands of diverse applications, from high-performance lubricants to specialized polymer formulations.

Integration into Circular Economy Models and Biorefinery Concepts

The integration of this compound into circular economy models and biorefinery concepts is a crucial step towards a more sustainable chemical industry. This involves shifting from a linear "take-make-dispose" model to a circular one where resources are reused and waste is minimized. A key aspect of this is the production of nonanedioioic acid from bio-based feedstocks within an integrated biorefinery. biofueljournal.comrepec.org

Biorefineries can convert biomass and biogenic residues into a range of valuable products, including the precursors for nonanedioic acid. biofueljournal.com This approach not only reduces the reliance on fossil fuels but also has the potential to create a closed-loop system where waste from one process becomes the feedstock for another. biofueljournal.com For example, research is exploring the use of agricultural waste or algae to produce the necessary chemical building blocks.

Furthermore, designing diisooctyl azelate-containing products for easier recycling is a critical component of the circular economy. This includes developing methods to efficiently separate the plasticizer from the polymer matrix, allowing both materials to be recovered and reused. The development of reversible bonding technologies or the use of catalysts that facilitate the breakdown of the ester back to its constituent acid and alcohol are potential avenues for future research. The overarching goal is to create a system where this compound can be produced sustainably and then recovered and repurposed at the end of its life cycle, minimizing environmental impact. ciheam.org

Advanced Characterization of Interfacial Phenomena in Multiphase Systems

A deeper understanding of the behavior of this compound at interfaces is critical for optimizing its performance in multiphase systems such as emulsions, foams, and polymer blends. Advanced characterization techniques are being employed to study these interfacial phenomena at a molecular level.

Techniques like neutron reflectometry, atomic force microscopy (AFM), and sum-frequency generation (SFG) spectroscopy can provide detailed information about the orientation and conformation of diisooctyl azelate molecules at liquid-liquid or liquid-air interfaces. This knowledge is crucial for understanding how the ester functions as a lubricant, a dispersant, or a compatibilizer in complex formulations.

For instance, in lubricant applications, the formation of a stable and well-ordered interfacial layer of diisooctyl azelate on metal surfaces is key to reducing friction and wear. Advanced characterization can reveal how factors like temperature, pressure, and the presence of contaminants affect the structure and integrity of this layer. In polymer blends, understanding the interfacial tension between the different polymer phases and how diisooctyl azelate modifies it is essential for controlling the morphology and, consequently, the mechanical properties of the final material. The study of interfacial phenomena in nanostructured systems can also provide insights into the behavior of molecules in confined spaces. researchgate.net

Scale-Up Considerations for Industrial Application of Research Findings

The successful translation of laboratory-scale research on novel this compound derivatives and processes to industrial-scale production requires careful consideration of several scale-up factors. researchgate.netresearchgate.net What is achievable in a controlled lab environment may present significant challenges when implemented in a large-scale manufacturing setting.

Key considerations include:

Reaction Kinetics and Heat Transfer: The kinetics of the esterification reaction can change at larger scales, and efficient heat removal becomes critical to control the reaction and prevent side reactions.

Mass Transfer: Ensuring efficient mixing and contact between the reactants (nonanedioic acid and isooctyl alcohol) is crucial for achieving high conversion rates and product purity.

Catalyst Selection and Recovery: The choice of catalyst must be re-evaluated for industrial-scale use, considering factors like cost, activity, and ease of separation from the final product.

Purification Processes: Developing cost-effective and efficient purification methods to remove unreacted starting materials, by-products, and catalyst residues is essential for meeting product specifications.

Process Control and Automation: Implementing robust process control strategies and automation is necessary to ensure consistent product quality and safe operation of the plant. researchgate.net

The following table outlines some of the key parameters that need to be addressed during the scale-up of this compound production:

ParameterLaboratory ScaleIndustrial ScaleKey Considerations for Scale-Up
Batch Size Milligrams to gramsTonsHeat and mass transfer limitations, reactor design.
Reaction Time HoursPotentially longer or shorter depending on process intensificationOptimization of reaction conditions to maximize throughput.
Catalyst Homogeneous or expensive catalysts may be usedHeterogeneous, recoverable, and cost-effective catalysts are preferredCatalyst deactivation, regeneration, and separation.
Purification Chromatography, extractionDistillation, crystallization, filtrationEnergy consumption, solvent recovery, and waste generation.
Process Control ManualAutomated (e.g., DCS, PLC)Sensor selection, control loop tuning, and safety interlocks.

Successful scale-up requires a multidisciplinary approach involving chemical engineers, chemists, and process control experts to bridge the gap between research findings and their practical industrial application. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.